molecular formula C17H13NO2S2 B11697571 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B11697571
M. Wt: 327.4 g/mol
InChI Key: UCZAMHAAOWUNNU-RVDMUPIBSA-N
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Description

5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzylidene and methoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H13NO2S2

Molecular Weight

327.4 g/mol

IUPAC Name

(5E)-5-benzylidene-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO2S2/c1-20-14-9-7-13(8-10-14)18-16(19)15(22-17(18)21)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11+

InChI Key

UCZAMHAAOWUNNU-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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